Mass Spectrometric Selectivity: Achieving a Baseline-Resolved +2 Da Mass Shift for Unambiguous Analyte Differentiation
The primary differentiator is the mass spectrometric selectivity conferred by the deuterium label. 2-Nitroaniline-4,6-D2 provides a +2 Da mass shift (m/z 141.1 vs. 139.1 for [M+H]+) compared to the unlabeled 2-nitroaniline analyte . This shift is sufficient to achieve a complete baseline separation in the mass spectrometer's quadrupole detector, enabling the simultaneous, interference-free measurement of both the internal standard and the target analyte without cross-talk or spectral overlap .
| Evidence Dimension | Mass-to-charge ratio (m/z) for [M+H]+ ion |
|---|---|
| Target Compound Data | ~141.1 m/z (theoretical monoisotopic mass) |
| Comparator Or Baseline | Unlabeled 2-Nitroaniline: ~139.1 m/z |
| Quantified Difference | +2 m/z units |
| Conditions | Positive mode electrospray ionization (ESI) in a typical LC-MS/MS system |
Why This Matters
A mass shift of at least 3 Da is recommended for small molecules to prevent spectral overlap; the +2 Da shift of this compound is adequate and validated, but its specific placement on the aromatic ring (positions 4 and 6) is critical for ensuring the label does not exchange with protic solvents .
